![molecular formula C17H17N5O2 B2495702 6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200766-55-6](/img/structure/B2495702.png)

6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of molecules that are of significant interest due to their structural complexity and potential biological activities. Research in this area focuses on synthesizing novel derivatives and exploring their properties and potential applications.

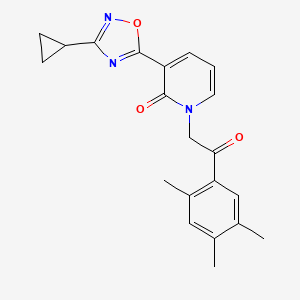

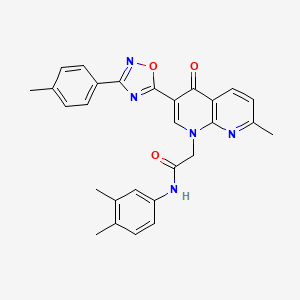

Synthesis Analysis

Synthesis of related compounds typically involves multistep reactions, starting from basic heterocyclic frameworks. For instance, the synthesis of antithrombotic pyrido[4,3-d]pyrimidine derivatives from related enamine structures has been reported, highlighting methods that yield these compounds with favorable effects (Furrer, Wágner, & Fehlhaber, 1994). Another example is the synthesis of pyridazin-3-one derivatives, which are formed from reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, showcasing the versatility in creating complex structures (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and crystallographic studies to determine the configuration and conformation of the synthesized compounds. Studies have detailed the synthesis and structural determination of various heterocyclic compounds, emphasizing the importance of molecular structure in understanding the compound's properties and reactivity.

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their structural framework. For instance, the synthesis and biological activity study of new derivatives containing a pyrimidine fragment indicates the potential for various chemical modifications and the resulting biological activities (Pivazyan et al., 2019).

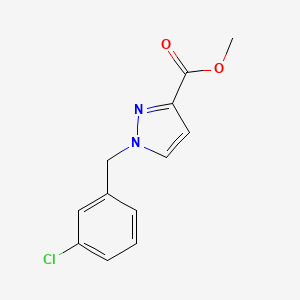

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the practical applications of these compounds. These properties are typically assessed through empirical studies following synthesis.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards different reagents, and photochemical behavior, define the compound's interactions in various environments and with different substances. For example, reactions leading to the formation of pyrimidinone and oxazinone derivatives fused with thiophene rings highlight the compound's versatility and reactivity under different conditions (Hossan et al., 2012).

Wissenschaftliche Forschungsanwendungen

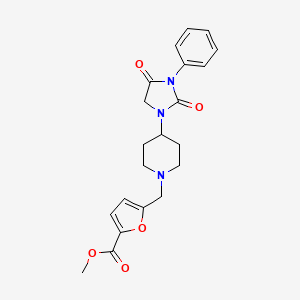

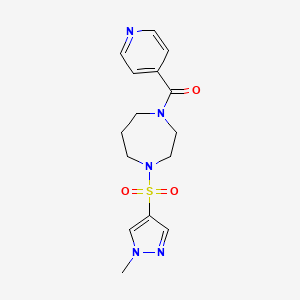

Synthesis and Utility in Fused Azines

A study focused on the synthesis of a new class of pyridazin-3-one derivatives, which are structurally related to the specified compound. These derivatives were synthesized through reactions involving acetic anhydride, active methylene compounds, and a variety of aminoazoles to afford corresponding azolo[1,5-a]pyrimidine derivatives. This research highlights the compound's utility in the synthesis of fused azines, indicating its potential application in creating complex heterocyclic compounds with various biological activities (Ibrahim & Behbehani, 2014).

Biological Activities

Another study synthesized derivatives of a structurally related compound, showing pronounced plant growth stimulating effects. This indicates potential agricultural applications, where such compounds could be explored for enhancing plant growth and crop yields (Pivazyan et al., 2019).

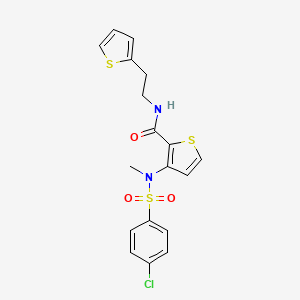

Antimicrobial Properties

Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, using a compound structurally similar to the specified chemical as a starting material, demonstrated good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).

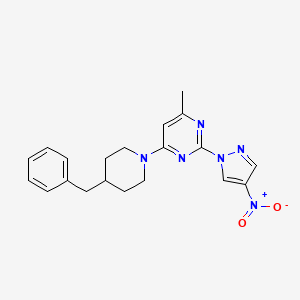

Solvent-Free Heterocyclic Synthesis

A review on solvent-free synthesis of heterocyclic compounds, including pyridazinones, outlines environmentally friendly methods for synthesizing complex molecules. This approach aligns with sustainable chemistry practices, potentially reducing the environmental impact of chemical synthesis (Martins et al., 2009).

Eigenschaften

IUPAC Name |

2-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-12-5-6-16(23)22(19-12)11-13-9-20(10-13)15-8-17(24)21-7-3-2-4-14(21)18-15/h2-8,13H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMFQCISFKDONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=CC(=O)N4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2495619.png)

![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)

![5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2495632.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)

![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B2495637.png)